Bakkenolide J
Description
Bakkenolide J is a sesquiterpene lactone belonging to the bakkenolide family, a group of natural products predominantly isolated from plants of the genus Petasites (e.g., P. japonicus, P. tatewakianus) . Structurally, it features a complex tricyclic core with a γ-butyrolactone moiety, differentiated by specific substituents such as hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH₃) groups (Figure 1) . Its enantioselective synthesis was first achieved in 2010 via an N-heterocyclic carbene (NHC)-catalyzed desymmetrization strategy, forming three bonds in a single step with >20:1 diastereomeric ratio and 98% enantiomeric excess (ee) . This method provided access to the natural (-)-enantiomer of this compound, along with bakkenolides I and S, in 20 steps with a 2% overall yield .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,7aS)-3a,4-dimethyl-4'-methylidene-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O4/c1-12(2)9-16(21)24-17-15-8-6-7-13(3)19(15,5)11-20(17)14(4)10-23-18(20)22/h12-13,15,17H,4,6-11H2,1-3,5H3/t13-,15+,17+,19+,20+/m0/s1 |
InChI Key |
AVJVREPBKKJAAO-AKBZOABZSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)CC(C)C)C(=C)COC3=O)C |
Canonical SMILES |
CC1CCCC2C1(CC3(C2OC(=O)CC(C)C)C(=C)COC3=O)C |
Synonyms |
bakkenolide J |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Inflammatory Effects
- Bakkenolide B: Suppresses LPS-induced neuroinflammation via AMPK/Nrf2 activation, reducing TNF-α by 50% at 10 µM .
- Bakkenolide-IIIa: Inhibits NF-κB nuclear translocation, reducing cerebral damage by 40% at 16 mg/kg .
Anticancer Activity
- Bakkenolide A: Cytotoxic against leukemia (IC₅₀ < 10 µM) via HDAC3 suppression; 5× selectivity for cancer cells .
- This compound: Unreported, though its aldehyde group may enhance electrophilic reactivity, a trait linked to anticancer sesquiterpenes .
Enzyme Inhibition
- Bakkenolide D: Non-competitive bacterial neuraminidase inhibitor (Kᵢ = 82.7 µM) .
- This compound: Unknown inhibitory profile; synthetic intermediates (e.g., lactone enolates) suggest possible lactone-based enzyme interactions .
Natural Sources and Quantification
- Bakkenolides A, B, D: Predominant in Petasites root (>200 µg/g in P. tatewakianus) .
- Total bakkenolides: Used as a quality marker; highest in P. tatewakianus rhizomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
